N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
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Biological Activity
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound belongs to the oxalamide class and features a complex structure that includes an indole moiety and thiophene ring. The molecular formula is C₁₄H₁₅N₃O₂S, with a molecular weight of approximately 285.35 g/mol. The presence of hydroxyl and thiophenyl groups suggests potential interactions with various biological targets.
Antioxidant Activity
Research indicates that compounds containing thiophene and indole derivatives exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Properties
This compound has shown promise in reducing inflammation. Studies have demonstrated that similar oxalamides can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The compound's structure indicates potential antimicrobial properties. Thiophene derivatives have been widely studied for their effectiveness against various bacterial strains. Preliminary studies suggest that the compound may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways .
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory responses.
- Receptor Modulation : Its structural components allow interaction with receptors involved in oxidative stress regulation, potentially leading to reduced cellular damage.
- Radical Scavenging : The hydroxyl group enhances the compound's ability to donate electrons, neutralizing free radicals effectively.
Case Studies
Properties
IUPAC Name |
N'-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-21-7-6-12-9-13(4-5-15(12)21)16(22)11-20-18(24)17(23)19-10-14-3-2-8-25-14/h2-5,8-9,16,22H,6-7,10-11H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYLHDUZEQKNNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.